molecular formula C8H8Cl2Si B1582529 Vinylphenyldichlorosilane CAS No. 7719-02-0

Vinylphenyldichlorosilane

Cat. No. B1582529
CAS RN: 7719-02-0
M. Wt: 203.14 g/mol
InChI Key: QDASGLPLQWLMSJ-UHFFFAOYSA-N
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Description

Vinylphenyldichlorosilane is a chemical compound with the molecular formula C8H8Cl2Si . It is a transparent liquid and belongs to the category of Halosilane .


Molecular Structure Analysis

The molecular weight of Vinylphenyldichlorosilane is 203.14 g/mol . The exact mass is 201.97700 . The molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, Raman spectra, and scanning electron microscopy .


Physical And Chemical Properties Analysis

Vinylphenyldichlorosilane has a boiling point of 217.5 °C (760 mmHg), a melting point of -43 °C, and a flash point of 80.8 °C . Its density is 1.14 g/mL . The analysis of physical and chemical properties of a compound can provide important insights into its behavior under various conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Vinylphenyldichlorosilane is utilized in the synthesis of various silicon-containing compounds. For instance, vinylation reactions involving alkyl (or aryl) halosilanes treated with acetylene can produce compounds like methyl- and ethyl-dichlorovinylsilanes. These reactions are facilitated by catalysts from the platinum-palladium group (Shostakovsky, Kochkin, & Vinogradov, 1958).

Material Science and Polymer Applications

  • Vinylphenyldichlorosilane is a precursor in the production of ceramic materials. Its cohydrolysis with other silanes leads to polysiloxanes suitable for ceramic production, though it also results in the formation of low-molar mass siloxanes as by-products (Käppler, Scheim, Keidel, & Just, 1996).
  • Amorphous ter-polysilanes bearing vinyl side groups, synthesized from vinylphenyldichlorosilane, exhibit good thermal stability and strong fluorescent emitting properties (Zhao, Lei, Li, & Huang, 2006).

Thermal and Degradation Studies

  • Vinylphenylpolysilsesquioxane, synthesized using vinylphenyldichlorosilane, has been studied for its thermal degradation properties. It shows thermal stability up to certain temperatures, with degradation leading to products like benzene derivatives (Liu, Sun, & Ma, 2018).

Applications in Ceramics and Coatings

  • Vinylphenyldichlorosilane-derived polymers have been used for hydroboration, leading to materials suitable for silicon boron carbide ceramics production (Riedel, Kienzle, Szabó, & Mayer, 1993).
  • Fluoroalkyl end-capped vinyltrimethoxysilane oligomeric nanocomposites with biphenylene segments have been applied to surfaces to impart properties like oleophobicity and superhydrophobicity (Goto, Takashima, Takishita, & Sawada, 2011).

Safety And Hazards

Safety measures for handling Vinylphenyldichlorosilane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental release, it’s important to prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

dichloro-ethenyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDASGLPLQWLMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884416
Record name Benzene, (dichloroethenylsilyl)-
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Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylphenyldichlorosilane

CAS RN

7719-02-0
Record name (Dichloroethenylsilyl)benzene
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Record name Vinylphenyldichlorosilane
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Record name Vinylphenyldichlorosilane
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Record name Benzene, (dichloroethenylsilyl)-
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Record name Benzene, (dichloroethenylsilyl)-
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Record name Dichloro(phenyl)vinylsilane
Source European Chemicals Agency (ECHA)
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Record name VINYLPHENYLDICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Takiguchi, M Abe, K Takahashi… - Bulletin of the Chemical …, 1966 - journal.csj.jp
The reaction of an excess of sodium triphenylsilanolate with triorganochlorosilanes(trimethyland triphenylchlorosilane), diorganodichlorosilanes(dimethyl-, diphenyl-, methylphenyl- and …
Number of citations: 7 www.journal.csj.jp
S Seki, Y Kunimi, Y Sakurai, S Tsuji… - Journal of …, 2000 - jstage.jst.go.jp
… Polysilanes were synthesized by the Kipping re action from the hydrophenyldichlorosilane and/or vinylphenyldichlorosilane monomers during 10 1 in an Ar atmosphere, 100ml of dry …
Number of citations: 6 www.jstage.jst.go.jp
NA Popova, NN Molotkova, MG Kuznetsova… - Polymer Science Series …, 2007 - Springer
… In order to obtain a reactive phenylated poly(germanosilane), vinylphenyldichlorosilane was added to the reaction mixture; however, the desired result was not achieved, because, in …
Number of citations: 4 link.springer.com
TMGA DDA, WP WEBER - Journal of Polymer Science: Part A …, 2005 - academia.edu
Pt-catalyzed hydrosilylation between vinylheptaphenylcyclotetrasiloxane and a series of a, x-bis (hydrido) polydimethylsiloxanes and copoly (methylhydridosiloxane/dimethylsiloxane) …
Number of citations: 0 www.academia.edu
VI Zhun', IV Sbitneva, AN Polivanov… - Russian journal of …, 2006 - Springer
… , MePh2SiAll, Ph2SiAll2, MeSiAll3, PhSiAll3, VinSiAll3) with GeCl4 showed that the exchange of substituents between the Si and Ge atoms occurs only with vinylphenyldichlorosilane, …
Number of citations: 5 link.springer.com
T Takiguchi, M Suzuki - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
65-66℃/20mmHg, were prepared by the GriRnard route. 2) The vinyltrichlorosilane, diphenyldichlorosilane, and phenyltrichlorosilane were obtained from the Shinetsu Chem. Ind. Co. …
Number of citations: 9 www.journal.csj.jp
TM Gädda, WP Weber - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
Pt‐catalyzed hydrosilylation between vinylheptaphenylcyclotetrasiloxane and a series of α,ω‐bis(hydrido)polydimethylsiloxanes and copoly(methylhydridosiloxane/dimethylsiloxane) …
Number of citations: 5 onlinelibrary.wiley.com
I Mukherjee, K Drake, D Berke-Schlessel… - …, 2010 - ACS Publications
Curcumin has attracted much attention due to its chemopreventive and anti-inflammatory properties. Here we describe the synthesis of poly[(arylenedioxy)(diorganylsilylene)]s via …
Number of citations: 9 pubs.acs.org
TM Gädda, WP Weber - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… A solution of vinylphenyldichlorosilane (3.3 g, 16 mmol) and 30 mL THF was placed in one of the addition funnels. A solution of hexphenyltrisiloxane-1,5-diol (10 g, 16 mmol) and 30 mL …
Number of citations: 6 onlinelibrary.wiley.com
P Żak, B Dudziec, M Kubicki… - Chemistry–A European …, 2014 - Wiley Online Library
A series of functionalized dialkenylsilsesquioxanes were obtained by efficient and highly stereoselective silylative coupling and cross‐metathesis of divinylsubstituted double‐decker …

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